1-(2-Phenylethyl)pyridin-1-ium bromide

CAS No.: 6324-18-1

Cat. No.: VC2452911

Molecular Formula: C13H14BrN

Molecular Weight: 264.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6324-18-1 |

|---|---|

| Molecular Formula | C13H14BrN |

| Molecular Weight | 264.16 g/mol |

| IUPAC Name | 1-(2-phenylethyl)pyridin-1-ium;bromide |

| Standard InChI | InChI=1S/C13H14N.BrH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |

| Standard InChI Key | XUGUKMIWGIQSJB-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |

| Canonical SMILES | C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Br-] |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-(2-Phenylethyl)pyridin-1-ium bromide is identified through several key parameters that establish its chemical identity. The compound has been indexed in chemical databases since 2007, with ongoing updates to its information .

Table 1: Identification Parameters of 1-(2-Phenylethyl)pyridin-1-ium bromide

Structural Features

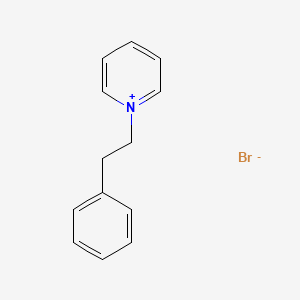

The molecular structure of 1-(2-Phenylethyl)pyridin-1-ium bromide consists of a pyridinium cation where a phenethyl group is attached to the nitrogen atom of the pyridine ring. The bromide anion serves as the counter-ion, balancing the positive charge on the quaternary nitrogen .

Key structural elements include:

-

A positively charged pyridinium ring

-

A phenethyl substituent (consisting of a phenyl ring connected to the pyridinium nitrogen via an ethylene bridge)

-

A bromide counterion

-

Two aromatic systems connected by a flexible ethylene linker, creating a dynamic molecular architecture

Physical Properties

As a quaternary ammonium salt, 1-(2-Phenylethyl)pyridin-1-ium bromide exhibits properties typical of ionic compounds. While specific physical data for this compound is limited in the available literature, general properties can be inferred based on similar pyridinium salts .

Table 2: Inferred Physical Properties of 1-(2-Phenylethyl)pyridin-1-ium bromide

| Property | Expected Characteristics | Basis for Inference |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Typical for quaternary ammonium salts |

| Color | White to off-white crystalline solid | Common for similar pyridinium salts |

| Solubility | Likely soluble in water and polar organic solvents (methanol, ethanol); limited solubility in non-polar solvents | Characteristic of quaternary ammonium salts |

| Melting Point | Relatively high (potentially >150°C) | Typical for ionic compounds with strong intermolecular forces |

| Stability | Stable under normal conditions; hygroscopic | Common for pyridinium salts |

Reactivity and Chemical Properties

General Reactivity Patterns

Pyridinium salts, including 1-(2-Phenylethyl)pyridin-1-ium bromide, exhibit distinctive reactivity patterns largely influenced by the positively charged nitrogen atom. This positive charge makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions, increasing its susceptibility to nucleophilic attack .

The bromide counterion can also participate in reactions, either as a nucleophile or as a leaving group, further expanding the compound's reactivity profile. Additionally, the phenethyl group introduces potential reactivity at the aromatic ring and the aliphatic chain connecting it to the pyridinium nitrogen .

Applications in Organic Synthesis

Pyridinium salts serve important roles in organic synthesis. One significant application involves their use in the formation of amides and esters. According to available research, pyridinium salts of phenacyl bromides can be transformed into a variety of amides and esters, offering an alternative method to conventional amidation and esterification processes .

This metal-free approach facilitates the oxidative cleavage of a C–C bond followed by the formation of a new C–N or C–O bond. The method offers several advantages, including:

-

High functional group tolerance

-

Broad substrate scope

-

Operational simplicity

Related Compounds and Structural Analogues

Structural Variations

Several structural analogues of 1-(2-Phenylethyl)pyridin-1-ium bromide are documented in the chemical literature. Notable among these is 1-Phenethyl-2-picolinium bromide (also known as 2-methyl-1-(2-phenylethyl)pyridin-1-ium bromide), which differs from the target compound by the presence of a methyl group at the 2-position of the pyridine ring .

Table 3: Comparison Between 1-(2-Phenylethyl)pyridin-1-ium bromide and Its Structural Analogue

| Property | 1-(2-Phenylethyl)pyridin-1-ium bromide | 1-Phenethyl-2-picolinium bromide |

|---|---|---|

| Molecular Formula | C₁₃H₁₄BrN | C₁₄H₁₆BrN |

| Molecular Weight | 264.16 g/mol | 278.19 g/mol |

| CAS Number | 6324-18-1 | 10551-21-0 |

| Structural Distinction | Unsubstituted pyridinium ring | Methyl group at 2-position of pyridinium ring |

| Melting Point | Not specified in literature | 195°C |

| PubChem CID | 14869519 | 82720 |

Functional Derivatives

The pyridinium bromide family includes various functional derivatives that expand on the basic structural framework. Another notable example is 1-(2-OXO-2-PHENYLETHYL)-2-(2-PYRIDINYL)PYRIDINIUM BROMIDE, which represents a more complex structural variation featuring multiple pyridine rings and a carbonyl functionality .

These structural variations demonstrate the versatility of the pyridinium scaffold and its potential for functional modification to achieve specific chemical or physical properties. Each modification can significantly alter the compound's reactivity, solubility, and potential applications .

Broader Class Relationships

1-(2-Phenylethyl)pyridin-1-ium bromide belongs to several broader chemical classifications:

-

Quaternary ammonium salts: Compounds containing a positively charged nitrogen with four bonds to carbon atoms

-

Pyridinium salts: Quaternary ammonium compounds where the nitrogen is part of a pyridine ring

-

Organic bromides: Compounds containing a bromide ion

-

Heterocyclic compounds: Molecules containing rings with at least one non-carbon atom

Understanding these class relationships helps contextualize the chemical behavior and potential applications of 1-(2-Phenylethyl)pyridin-1-ium bromide within the broader landscape of organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume